4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methoxymethyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent like difluoromethyl iodide.
Attachment of the Methoxymethyl Group: The methoxymethyl group is typically introduced through a reaction with methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole compound.
Scientific Research Applications
4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene
- 4-Bromoanisole (1-Bromo-4-methoxybenzene)
Comparison
4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole is unique due to the presence of both difluoromethyl and methoxymethyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-5-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2O/c1-12-3-5-4(7)2-10-11(5)6(8)9/h2,6H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYNCXZHXIYRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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